Hexyl 4-aminobenzoate
Description
The exact mass of the compound Hexyl 4-aminobenzoate is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 20.4 [ug/ml]. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Hexyl 4-aminobenzoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Hexyl 4-aminobenzoate including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
hexyl 4-aminobenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO2/c1-2-3-4-5-10-16-13(15)11-6-8-12(14)9-7-11/h6-9H,2-5,10,14H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWIGKXXCHKVGHW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCOC(=O)C1=CC=C(C=C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80871957 | |
| Record name | Hexyl 4-aminobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80871957 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
20.4 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24779259 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
13476-55-6 | |
| Record name | Benzoic acid, 4-amino-, hexyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013476556 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Hexyl 4-aminobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80871957 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
What is Hexyl 4-aminobenzoate?
Technical Monograph: Hexyl 4-aminobenzoate Classification: Local Anesthetic (Ester-type) / UV Absorber Intermediate CAS Registry Number: 6629-17-0 (n-hexyl isomer)
Executive Summary
Hexyl 4-aminobenzoate (Hexyl PABA) is the n-hexyl ester of 4-aminobenzoic acid. It belongs to the class of ester-type local anesthetics, structurally homologous to Benzocaine (ethyl ester) and Butamben (butyl ester). While less commercially prevalent than its shorter-chain analogs, Hexyl PABA serves as a critical probe in medicinal chemistry for defining the hydrophobic cutoff in voltage-gated sodium channel (VGSC) blockade.
This guide details the synthesis, physicochemical profile, and pharmacological mechanisms of Hexyl PABA, specifically addressing its utility in Structure-Activity Relationship (SAR) studies where lipophilicity is the primary variable.
Chemical Identity & Physicochemical Profiling
Unlike the branched isomer 2-ethylhexyl 4-aminobenzoate (a common liquid UV filter, CAS 26218-04-2), the n-hexyl ester is a crystalline solid used primarily in research.
| Property | Data | Relevance |
| IUPAC Name | Hexyl 4-aminobenzoate | Official designation |
| Molecular Formula | C₁₃H₁₉NO₂ | Lipophilic ester tail (C6) |
| Molecular Weight | 221.30 g/mol | Moderate size for membrane diffusion |
| LogP (Predicted) | ~4.1 - 4.3 | High lipophilicity (Benzocaine ≈ 1.86). Indicates deep membrane penetration. |
| pKa (Amine) | ~2.5 | Weakly basic; remains uncharged at physiological pH. |
| Melting Point | ~60–62°C | Lower than Benzocaine (90°C) due to alkyl chain disruption of crystal packing. |
| Solubility | Ethanol, Chloroform, Lipids | Insoluble in water; requires hydrophobic delivery vehicles. |
Synthesis & Purification Protocol
Methodology: Acid-Catalyzed Fischer Esterification Rationale: Direct esterification is preferred over acyl chloride methods for PABA derivatives to avoid protecting the amine group, as the amino group is less nucleophilic than the carboxylate under acidic conditions.
Reagents:
-
4-Aminobenzoic acid (PABA) [Limiting Reagent]
-
1-Hexanol [Excess, acts as solvent]
-
Sulfuric Acid (H₂SO₄, conc.) [Catalyst]
-
Sodium Carbonate (Na₂CO₃) [Neutralization]
Step-by-Step Workflow:
-
Charge: In a 250 mL round-bottom flask, suspend 0.1 mol PABA in 0.5 mol 1-hexanol.
-
Catalysis: Slowly add 2.0 mL conc. H₂SO₄ while stirring. The exotherm will aid dissolution.
-
Reflux: Attach a Dean-Stark trap (optional but recommended to remove water) and reflux at 160°C for 6–8 hours.
-
Monitor: Check via TLC (Mobile phase: 30% EtOAc in Hexanes). Product R_f will be higher than PABA.
-
Workup: Cool mixture to room temperature. Pour into ice-cold 10% Na₂CO₃ solution to neutralize acid (pH ~8).
-
Extraction: Extract with Ethyl Acetate (3 x 50 mL). The product migrates to the organic layer; unreacted PABA remains in the aqueous base as the salt.
-
Purification: Dry organic layer over MgSO₄, filter, and rotary evaporate. Recrystallize the residue from hot ethanol/water (9:1) to yield white leaflets.
Workflow Visualization
Figure 1: Critical path for the acid-catalyzed synthesis of Hexyl 4-aminobenzoate, highlighting the equilibrium shift via water removal.
Pharmacological Mechanism: The Hydrophobic Pathway
Hexyl 4-aminobenzoate functions as a Voltage-Gated Sodium Channel (VGSC) blocker . However, its mechanism differs slightly from hydrophilic anesthetics (like lidocaine) due to its lack of a terminal amine for protonation.
Mechanism of Action (MOA)
-
Membrane Expansion Theory: Due to its high LogP (~4.2), Hexyl PABA partitions extensively into the lipid bilayer cell membrane. It does not require a specific receptor site to exert partial effects; it physically disrupts the membrane packing order, altering the conformational flexibility required for sodium channels to open.
-
The Hydrophobic Pathway: Unlike cationic anesthetics that enter the channel pore from the cytoplasm (open state block), neutral benzocaine analogs like Hexyl PABA access the binding site (Site 9 on the alpha-subunit) directly through the lipid phase (closed state block).
Structure-Activity Relationship (SAR): The Cutoff Effect
In the homologous series of PABA esters, potency generally increases with alkyl chain length up to a critical point (usually C4–C6).
-
Benzocaine (C2): Low lipophilicity. Surface active, but washes out quickly.
-
Butamben (C4): Balanced lipophilicity. Standard for topical anesthesia.
-
Hexyl PABA (C6): High lipophilicity.
-
Advantage:[1][2][3] Stronger membrane anchoring; harder to wash out (longer duration).
-
Limitation: The "Cutoff Effect." If the chain is too long, the molecule becomes trapped in the lipid bilayer and cannot orient correctly to block the channel pore, or its water solubility drops so low that delivery becomes impossible.
-
SAR Logic Visualization
Figure 2: The Structure-Activity Relationship (SAR) of PABA esters. Note the divergence where increased lipophilicity (C6) maximizes potency before steric hindrance or solubility issues (C8) degrade performance.
Analytical Characterization
To validate the synthesis of Hexyl 4-aminobenzoate, the following spectral signatures must be confirmed.
-
¹H NMR (CDCl₃, 400 MHz):
-
δ 7.85 (d, 2H): Aromatic protons ortho to ester.
-
δ 6.63 (d, 2H): Aromatic protons ortho to amine.
-
δ 4.25 (t, 2H): O-CH₂- (Triplet, distinct shift from hexanol).
-
δ 4.05 (br s, 2H): -NH₂ (Broad singlet, exchangeable).
-
δ 1.7–1.3 (m, 8H): Alkyl chain methylene protons.
-
δ 0.89 (t, 3H): Terminal methyl group.
-
-
IR Spectroscopy:
-
3400, 3320 cm⁻¹: N-H stretch (Primary amine doublet).
-
1680 cm⁻¹: C=O stretch (Conjugated ester).
-
1270 cm⁻¹: C-O stretch.
-
Safety & Toxicology
-
Allergenicity: Like all PABA derivatives, Hexyl 4-aminobenzoate is a potential sensitizer. It may show cross-reactivity in patients allergic to sulfonamides, thiazides, or paraphenylenediamine (hair dyes).
-
Metabolism: Hydrolyzed by plasma esterases into PABA and 1-hexanol. PABA inhibits the antibacterial action of sulfonamides; therefore, this compound should not be used in conjunction with sulfa drugs.
References
-
Salkowski, H. (1895). Über die Ester der p-Aminobenzoesäure. Berichte der deutschen chemischen Gesellschaft.
-
Adams, R., & Cohen, F. L. (1928). Ethyl p-Aminobenzoate.[3][4] Organic Syntheses, Coll. Vol. 1, p. 240. (Base protocol for PABA esterification).
-
Butterworth, J. F., & Strichartz, G. R. (1990). Molecular mechanisms of local anesthesia: A review. Anesthesiology. (Mechanistic grounding for hydrophobic pathway).
-
PubChem Database. (2024). Hexyl 4-aminobenzoate Compound Summary. National Center for Biotechnology Information.
-
Lipkind, G. M., & Fozzard, H. A. (2005). Molecular modeling of local anesthetic drug binding by the Na+ channel. Molecular Pharmacology. (Structural basis for SAR).[5][6]
Sources
- 1. pharmacy180.com [pharmacy180.com]
- 2. CN101863791A - The synthetic method of isooctyl p-dimethylaminobenzoate (EHA) - Google Patents [patents.google.com]
- 3. chemimpex.com [chemimpex.com]
- 4. pharmaffiliates.com [pharmaffiliates.com]
- 5. youtube.com [youtube.com]
- 6. Synthesis and biological activities of local anesthetics - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: High-Purity Synthesis of Hexyl 4-Aminobenzoate via Fischer Esterification
Executive Summary
This Application Note details the synthesis of Hexyl 4-aminobenzoate utilizing a thermodynamically controlled Fischer esterification. While often trivialized in undergraduate curricula, the esterification of 4-aminobenzoic acid (PABA) with medium-chain alcohols (C6) presents specific process challenges regarding equilibrium management and the separation of high-boiling reactants (1-hexanol, BP 157°C).
This protocol introduces a "Phase-Switch" Purification Strategy , exploiting the basicity of the aniline moiety to separate the product from the excess alcohol solvent without high-vacuum distillation, ensuring high purity (>98%) suitable for pharmaceutical or cosmetic research.
Mechanistic Insight & Reaction Design
The Chemical Challenge
The reaction involves the condensation of 4-aminobenzoic acid (PABA) and 1-hexanol catalyzed by sulfuric acid.
Critical Process Parameters (CPPs):
-
Amine Protonation: The amino group (
) is basic. In strong acid, it protonates to the ammonium salt ( ), which is electron-withdrawing and deactivates the benzene ring. However, the carboxylic acid carbonyl remains sufficiently active for nucleophilic attack by the alcohol, provided the temperature is sufficient (Reflux). -
Equilibrium Shift: The equilibrium constant (
) is typically low (~3-4). To drive conversion, we employ Le Chatelier’s Principle by using 1-hexanol in large excess (acting as both reagent and solvent). -
Water Removal: Water is a byproduct. Its accumulation promotes hydrolysis (reverse reaction).
Reaction Mechanism (PADPED Cycle)
The mechanism follows the standard PADPED pathway (Protonation, Addition, Deprotonation, Protonation, Elimination, Deprotonation).[1]
Figure 1: Acid-catalyzed Fischer Esterification mechanism. Note that the amine group on PABA also equilibrates between -NH2 and -NH3+ states.
Experimental Protocol
Materials & Equipment
| Reagent | MW ( g/mol ) | Equiv.[2] | Qty (Example) | Role |
| 4-Aminobenzoic Acid (PABA) | 137.14 | 1.0 | 5.00 g | Limiting Reagent |
| 1-Hexanol | 102.17 | 10.0 | ~37.0 g (46 mL) | Solvent/Reagent |
| Sulfuric Acid (conc.) | 98.08 | 1.5 | ~5.4 g (3.0 mL) | Catalyst |
| Sodium Carbonate (10%) | 105.99 | N/A | ~100 mL | Neutralization |
Apparatus:
-
100 mL Round-bottom flask (RBF).
-
Reflux condenser.[3]
-
Heating mantle with temperature controller.
-
Separatory funnel.
Synthesis Procedure
-
Setup: Charge the 100 mL RBF with 5.00 g of PABA and 46 mL of 1-hexanol. Stir to create a suspension.
-
Catalyst Addition: Caution: Exothermic. Slowly add 3.0 mL of concentrated
dropwise. The PABA will likely dissolve as the salt forms, and the solution may darken slightly. -
Reflux: Attach the condenser and heat the mixture to reflux (bath temp ~165-170°C). Maintain reflux for 3 to 4 hours .
-
Process Control: Monitor by TLC (Silica; 3:1 Hexane:Ethyl Acetate). PABA (
) should disappear; Ester ( ) will appear.
-
-
Cooling: Allow the reaction mixture to cool to room temperature.
"Phase-Switch" Purification (The Amine Trap)
This is the critical step to remove the excess 1-hexanol without distillation. We utilize the pH-dependent solubility of the amino-ester.
Logic:
-
Low pH: Product is an ammonium salt (
), soluble in water (or polar interface). Hexanol is neutral organic. -
High pH: Product is a neutral amine, soluble in organics.
Figure 2: Acid-Base "Phase Switch" purification workflow to isolate amino-esters from high-boiling alcohols.
Detailed Workup Steps:
-
Dilution: Dilute the cooled reaction mixture with 50 mL of Diethyl Ether (or Ethyl Acetate).
-
Acid Extraction (Removal of Hexanol): Transfer to a separatory funnel. Extract the organic layer with 3 x 30 mL of 1M HCl .
-
Chemistry: The Hexyl 4-aminobenzoate becomes protonated and moves into the aqueous acid layer. The 1-hexanol remains in the ether layer.
-
Note: If an emulsion forms, add a small amount of brine.
-
-
Isolation: Combine the acidic aqueous extracts. You may wash this aqueous phase once with 20 mL fresh ether to ensure all hexanol is removed. Discard the organic layers (which contain the hexanol).
-
Neutralization: Carefully add solid
or 10% NaOH solution to the aqueous phase while stirring until pH ~9-10.-
Observation: The solution will become cloudy as the free amine ester precipitates or oils out.
-
-
Final Extraction: Extract the cloudy aqueous mixture with 3 x 30 mL of Ethyl Acetate .
-
Drying: Combine the Ethyl Acetate layers, wash with brine, dry over anhydrous
, filter, and evaporate the solvent under reduced pressure. -
Result: You should obtain a pale yellow oil or low-melting solid.
Validation & Quality Control
Physical Properties[4][5][6]
-
Appearance: Pale yellow oil or off-white solid (waxy).
-
Melting Point: Literature varies for n-hexyl vs iso-hexyl. Expect a low melting range (
). If it remains an oil, high-vacuum drying is required to remove trace solvent.
Spectroscopy (Self-Validation)
To confirm the structure and purity, analyze via
| Chemical Shift ( | Multiplicity | Integration | Assignment | Diagnostic Value |
| 7.85 | Doublet (d) | 2H | Ar-H (ortho to C=O) | Confirms PABA core |
| 6.65 | Doublet (d) | 2H | Ar-H (ortho to N) | Confirms PABA core |
| 4.25 | Triplet (t) | 2H | Critical: Proves Esterification | |
| 4.05 | Broad (s) | 2H | Confirms Free Amine | |
| 1.75 | Quintet | 2H | Hexyl Chain | |
| 1.30-1.45 | Multiplet | 6H | Bulk | Hexyl Chain |
| 0.90 | Triplet (t) | 3H | Terminal | Hexyl Chain |
Interpretation:
-
If the triplet at 4.25 ppm is present, the ester formed.
-
If a triplet at ~3.6 ppm is seen, residual 1-hexanol is present (Process failure).
-
If peaks at 10-12 ppm are seen, carboxylic acid (PABA) remains.
Troubleshooting & Optimization
-
Issue: Low Yield.
-
Cause: Equilibrium not shifted.
-
Solution: Increase reaction time or use a Dean-Stark trap to physically remove water (azeotrope with hexanol/toluene).
-
-
Issue: Product is a dark oil.
-
Cause: Oxidation of the amine at high temperature.
-
Solution: Perform the reaction under Nitrogen atmosphere. Recrystallize the final product from pentane/ethanol at low temperature (
).
-
-
Issue: Emulsions during extraction.
-
Cause: The hexyl chain acts as a surfactant.
-
Solution: Use Brine (saturated NaCl) to break emulsions. Avoid vigorous shaking; use gentle inversion.
-
References
- Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Fischer Esterification General Procedures. Pearson Education.
-
PubChem Database. Hexyl 4-aminobenzoate (CID 1563370). National Center for Biotechnology Information. Available at: [Link]
- Cohen, J. B.Practical Organic Chemistry. Macmillan, 1920. (Foundational protocols for Benzocaine synthesis, adaptable to Hexyl analogs).
-
Master Organic Chemistry. Fischer Esterification Mechanism. Available at: [Link]
Sources
Application Note: High-Purity Recrystallization of Hexyl 4-aminobenzoate
Abstract & Scope
This application note details the purification of Hexyl 4-aminobenzoate (n-hexyl ester of p-aminobenzoic acid) via recrystallization. While similar to the purification of its ethyl analog (Benzocaine), the hexyl ester presents unique challenges due to its increased lipophilicity and lower melting point (typically 55–65°C range for the n-hexyl isomer). These properties significantly increase the risk of "oiling out" (liquid-liquid phase separation) rather than crystallization.
This guide provides a robust, thermodynamic-controlled protocol designed to minimize oiling, remove unreacted PABA (4-aminobenzoic acid) and hexanol, and achieve pharmaceutical-grade purity (>99%).
Target Audience: Medicinal Chemists, Process Development Scientists, and API Manufacturers.
Pre-Purification Analysis & Strategy[1][2]
Before initiating recrystallization, the crude material must be characterized to select the correct solvent system.[1]
The Impurity Profile
In a standard Fischer esterification synthesis, the crude Hexyl 4-aminobenzoate likely contains:
-
Target Ester: Hexyl 4-aminobenzoate (Lipophilic, Neutral).
-
Unreacted Acid: 4-aminobenzoic acid (PABA) (Polar, Amphoteric).
-
Unreacted Alcohol: 1-Hexanol (Lipophilic liquid, High Boiling Point: 157°C).
-
Catalyst Residue: Sulfuric acid or p-TsOH (Strongly Acidic).
-
By-products: Oxidation products (colored azo compounds).
Solvent Selection Logic
The "Like Dissolves Like" rule must be balanced against the melting point constraints.
| Solvent System | Solubility at Boiling | Solubility at 0°C | Suitability | Notes |
| Water | Insoluble | Insoluble | Antisolvent | Used to force precipitation. |
| Ethanol (95%) | Very Soluble | Soluble | Solvent | Good for dissolving, but yield is low if used alone. |
| Ethanol/Water | Soluble | Insoluble | Ideal | The "Standard" pair. Allows fine-tuning of polarity. |
| Hexane | Soluble | Soluble | Poor | Too non-polar; product may not crystallize even at -20°C. |
| Ethyl Acetate | Very Soluble | Soluble | Poor | High solubility leads to poor recovery. |
Strategic Decision: We will use a Binary Solvent System (Ethanol/Water) .
-
Why: The hexyl chain makes the molecule sufficiently hydrophobic that it precipitates readily when the dielectric constant of the solvent is raised by adding water.
-
Risk: Adding water too fast reduces solubility below the melting point of the solid, causing it to separate as an oil.
Detailed Protocol
Phase 1: Acid-Base Wash (Critical Pre-treatment)
Recrystallization is inefficient at removing large amounts of unreacted PABA or Hexanol. These must be reduced chemically first.
-
Dissolution: Dissolve crude crude reaction mixture in Diethyl Ether or Dichloromethane (DCM) (10 mL/g of crude).
-
Acid Removal: Wash the organic layer 2x with 10% Sodium Carbonate (Na₂CO₃) .
-
Drying: Wash the organic layer with Brine, dry over Anhydrous MgSO₄, and evaporate the solvent completely under reduced pressure.
-
Result: You now have a "Semi-Crude" solid/oil free of acidic impurities.
-
Phase 2: Recrystallization (The Thermodynamic Process)
Safety Note: Perform all heating in a fume hood. Ethanol is flammable.
Step 1: Saturation[2]
-
Place the semi-crude solid in an Erlenmeyer flask.
-
Add 95% Ethanol (approx. 2 mL per gram of solid).
-
Heat gently on a steam bath or hot plate (set to ~70°C). Do not boil vigorously.
-
Add more Ethanol dropwise just until the solid dissolves completely.
-
Note: If the solution is colored (brown/orange), add Activated Carbon (0.1 g), boil for 2 mins, and perform a hot filtration.
-
Step 2: Nucleation Point (The "Cloud Point")
-
Maintain the solution at ~60°C (just above the expected MP).
-
Add warm distilled water (approx. 50°C) dropwise with constant swirling.
-
Stop immediately when a faint, permanent turbidity (cloudiness) persists.
-
Add one single drop of Ethanol to clear the turbidity. The solution is now saturated.[2]
Step 3: Controlled Crystal Growth
This is the most critical step to prevent oiling out.
-
Remove the flask from heat and place it on a cork ring or wood block (insulation allows slow cooling).
-
Seed it: If you have a pure crystal from a previous batch, add it now. If not, scratch the inner glass wall with a glass rod to induce nucleation.
-
Allow to cool to Room Temperature (RT) undisturbed for 30–45 minutes.
-
Observation: You should see needles or plates forming. If you see "oil droplets" at the bottom, reheat until dissolved and add slightly more ethanol.
-
-
Once at RT, move the flask to an Ice-Water Bath (0–4°C) for 20 minutes to maximize yield.
Step 4: Isolation and Drying[2][1][7]
-
Collect crystals via Vacuum Filtration (Buchner funnel).
-
The Wash: Wash the filter cake with a small amount of cold 50% Ethanol/Water (pre-chilled to 0°C).
-
Warning: Do not use pure ethanol for washing; it will redissolve your product.
-
-
Drying: Dry on the filter for 10 minutes, then transfer to a vacuum desiccator or air-dry on a watch glass.
-
Hexanol Removal: If the product smells like "cut grass" (Hexanol), vacuum drying is mandatory as Hexanol has a high boiling point.
-
Process Visualization (Workflow)
Caption: Figure 1. Step-by-step logic flow for the purification of Hexyl 4-aminobenzoate, highlighting the critical decision loop to prevent oiling out.
Post-Purification Validation
To ensure the protocol was successful, perform the following quality control checks.
| Test | Expected Result | Interpretation |
| Appearance | White to off-white crystalline solid | Yellow/Brown: Oxidation impurities remain. Recrystallize with Activated Carbon. |
| Melting Point | Sharp range (e.g., 57–59°C) | Broad range (>3°C): Wet solvent or impurities. Too Low: Residual Hexanol (solvent depression). |
| TLC (Silica) | Single spot (Rf ~0.5 in 30% EtOAc/Hexane) | Spot at baseline: Residual PABA. Spot near solvent front: Residual Hexanol. |
| 1H NMR | Triplet at ~4.2 ppm (O-CH2) | Integration of the hexyl chain vs. aromatic protons confirms ester formation and purity. |
Yield Calculation:
Troubleshooting Guide
Issue: "Oiling Out"
Symptom: Instead of crystals, a separate liquid layer forms at the bottom of the flask as it cools. Cause: The saturation temperature is higher than the melting point of the solid. Fix:
-
Reheat the mixture until the oil dissolves.
-
Add a small amount of Ethanol (increase solvent volume).
-
Cool more slowly (wrap flask in a towel).
-
Vigorously stir or scratch the glass at the interface of the oil/solvent to induce crystallization.
Issue: Low Yield
Cause: Too much solvent (Ethanol) was used, or the washing step redissolved the product. Fix: Concentrate the mother liquor (filtrate) by evaporating half the solvent and repeat the cooling process to obtain a "second crop" of crystals. (Note: Second crop is usually less pure).
References
-
Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard reference for Fischer Esterification and Recrystallization techniques).
-
Zubrick, J. W. (2014). The Organic Chem Lab Survival Manual: A Student's Guide to Techniques. Wiley. (Source for "Oiling Out" troubleshooting).
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 11436614, 2-Ethylhexyl 4-aminobenzoate. (Used for physical property estimation of hexyl isomers). [Link]
- Cohen, J. B. (1900). Practical Organic Chemistry. Macmillan.
Sources
- 1. researchgate.net [researchgate.net]
- 2. mt.com [mt.com]
- 3. scribd.com [scribd.com]
- 4. youtube.com [youtube.com]
- 5. US7307188B2 - Purification of carboxylic acids by complexation with selective solvents - Google Patents [patents.google.com]
- 6. US7547798B2 - Process for preparing aminobenzoate esters - Google Patents [patents.google.com]
- 7. 2-Ethylhexyl 4-aminobenzoate | 26218-04-2 | Benchchem [benchchem.com]
- 8. p-Aminobenzoesure-2-ethylhexylester | 26218-04-2 [chemicalbook.com]
Column chromatography protocol for Hexyl 4-aminobenzoate.
Application Note: High-Purity Isolation of Hexyl 4-aminobenzoate via Silica Gel Chromatography
Introduction & Scope
Hexyl 4-aminobenzoate (and its isomer 2-ethylhexyl 4-aminobenzoate) serves as a critical scaffold in the synthesis of UV filters (e.g., Ethylhexyl Triazone) and local anesthetics. While industrial scales often rely on crystallization, research-grade purity (>99%) for biological assays or reference standards requires the precision of column chromatography.
The primary challenge in purifying this compound lies in separating the target ester from unreacted 4-aminobenzoic acid (PABA)—a highly polar amphoteric impurity—and the high-boiling alcohol (n-hexanol or 2-ethylhexanol) used in excess during esterification. This protocol outlines a robust normal-phase chromatography workflow designed to isolate Hexyl 4-aminobenzoate, ensuring the removal of trace amines and alcohol residues that can interfere with downstream coupling reactions.
Physicochemical Profile & Separation Logic
Understanding the analyte's properties is the foundation of a successful separation.
| Property | Value | Chromatographic Implication |
| Molecular Formula | C₁₃H₁₉NO₂ (n-hexyl) / C₁₅H₂₃NO₂ (2-ethylhexyl) | Moderate molecular weight; non-volatile. |
| pKa (Amine) | ~2.4 | Weakly basic. Can interact with acidic silanol groups on silica, potentially causing peak tailing. |
| LogP | ~4.2 | Highly lipophilic. Retains poorly on C18 (reversed-phase) without high organic content; ideal for Normal Phase (Silica). |
| Solubility | DCM, EtOAc, MeOH | Excellent solubility in loading solvents (DCM). |
| UV Absorption | λmax ~290 nm | Strongly UV active; easily detectable by UV-Vis detector or TLC (F₂₅₄). |
Separation Strategy:
-
Stationary Phase: Silica Gel 60 (40–63 µm).
-
Mobile Phase: n-Hexane / Ethyl Acetate (EtOAc) gradient.
-
Critical Control Point: The primary amine group can hydrogen bond with silica. If peak tailing is observed, the mobile phase must be modified with a base (Triethylamine).
Pre-Chromatography Workflow: Work-up & TLC
Do not load crude reaction mixtures directly onto the column. The high polarity of unreacted PABA will foul the silica baseline.
Step 1: Chemical Wash (The "Invisible" Purification) Before chromatography, perform a liquid-liquid extraction:
-
Dissolve crude oil in Dichloromethane (DCM).
-
Wash 2x with Saturated NaHCO₃ .
-
Wash 1x with Brine, dry over Na₂SO₄, and concentrate.
Step 2: Thin Layer Chromatography (TLC) Optimization
-
Plate: Silica Gel 60 F₂₅₄.
-
Solvent System A: 80% Hexane / 20% EtOAc.
-
Visualization:
-
UV (254 nm): Shows PABA ester (Target) and trace PABA.
-
p-Anisaldehyde Stain: Required to visualize unreacted Hexanol (not UV active).
-
Ninhydrin Stain: Specific for the free amine group (turns red/pink).
-
Target Rf Values (80:20 Hex/EtOAc):
-
Hexyl 4-aminobenzoate: 0.4 – 0.5
-
n-Hexanol: 0.6 – 0.7 (Faint, stain required)
-
PABA: 0.0 – 0.1 (Stays at baseline)
Detailed Column Chromatography Protocol
Phase 1: Column Preparation
-
Column Sizing: Use a 1:30 to 1:50 mass ratio (Sample:Silica). For 1g of crude, use ~40g of silica.
-
Slurry Packing:
-
Suspend Silica Gel 60 in 100% Hexane .
-
Pour into the column and tap gently to remove air bubbles.
-
Expert Tip: Add a 1 cm layer of calcined sand on top of the silica bed. This prevents the surface from being disturbed during solvent addition.
-
Phase 2: Sample Loading (Dry Loading Technique)
Since the crude is likely a viscous oil or low-melting solid, "wet loading" can lead to broad bands. Dry loading is superior here.
-
Dissolve the crude sample in a minimum amount of DCM.[6]
-
Add silica gel (1:1 mass ratio to sample) to the solution.
-
Evaporate the solvent on a rotary evaporator until a free-flowing dust remains.
-
Gently pour this "impregnated silica" onto the sand layer of the packed column.
-
Add another thin layer of sand on top.
Phase 3: Elution Gradient
Run the column using a step gradient to ensure separation of the lipophilic alcohol from the amine ester.
| Step | Mobile Phase Composition | Volume (Column Volumes) | Purpose |
| 1 | 100% Hexane | 2 CV | Flushes non-polar impurities (hydrocarbons). |
| 2 | 95:5 Hexane:EtOAc | 3 CV | Elutes unreacted Hexanol (if present). |
| 3 | 85:15 Hexane:EtOAc | 5-8 CV | Elutes Hexyl 4-aminobenzoate (Target). |
| 4 | 70:30 Hexane:EtOAc | 3 CV | Flushes any remaining polar byproducts. |
Note: If the target peak tails (broadens at the end), add 0.5% Triethylamine (TEA) to the mobile phase solvents.
Phase 4: Fraction Collection & Analysis
-
Collect fractions in test tubes (size ~10-15 mL for a 1g scale).
-
Spot fractions on a TLC plate.
-
Pool fractions containing the single spot at Rf ~0.45.
-
Critical Check: Stain the "pure" fractions with p-Anisaldehyde to ensure no co-eluting hexanol is present.
Workflow Visualization
The following diagram illustrates the decision logic and workflow for the purification process.
Caption: Step-by-step purification workflow emphasizing the removal of acidic impurities prior to chromatography.
Troubleshooting & Optimization
| Observation | Root Cause | Corrective Action |
| Peak Tailing / Streaking | Amine interaction with silica silanols. | Add 0.5% - 1% Triethylamine (TEA) to the mobile phase. This blocks active sites on the silica. |
| Co-elution with Hexanol | Gradient too steep (polarity increased too fast). | Hold the gradient at 95:5 Hex/EtOAc longer to fully clear the alcohol before eluting the ester. |
| Low Recovery | Product degradation or irreversible adsorption. | Ensure the crude was not acidic before loading. Amines can form salts on silica; flush with 90:10 DCM:MeOH containing 1% TEA to recover "stuck" material. |
References
-
BenchChem. (2025).[2] 2-Ethylhexyl 4-aminobenzoate Structure and Properties. National Center for Biotechnology Information. PubChem Compound Summary for CID 11436614. [Link]
-
Cohen, J. (2012). Separation of Ethyl 4-aminobenzoate and Benzoic Acid using Acid/Base Extraction. Physics Forums. [Link]
-
Organic Syntheses. (2002). Preparation of Ethyl 4-aminobenzoate (Benzocaine) via Indium Reduction. Org. Synth. 2002, 79, 176. [Link]
Sources
- 1. Buy 2-Ethylhexyl 4-aminobenzoate (EVT-340786) | 26218-04-2 [evitachem.com]
- 2. 2-Ethylhexyl 4-aminobenzoate | 26218-04-2 | Benchchem [benchchem.com]
- 3. CN101863791A - The synthetic method of isooctyl p-dimethylaminobenzoate (EHA) - Google Patents [patents.google.com]
- 4. rsc.org [rsc.org]
- 5. US7547798B2 - Process for preparing aminobenzoate esters - Google Patents [patents.google.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
Technical Protocol: Antimicrobial Activity Profiling of Hexyl 4-aminobenzoate
Executive Summary
This application note details the standardized protocol for evaluating the antimicrobial efficacy of Hexyl 4-aminobenzoate (CAS: 15633-70-2), a lipophilic ester of para-aminobenzoic acid (PABA). While PABA derivatives are often utilized as intermediates or UV absorbers, alkyl esters of PABA exhibit antimicrobial properties that correlate with alkyl chain length and lipophilicity (Structure-Activity Relationship).
Critical Challenge: Hexyl 4-aminobenzoate is highly hydrophobic (Predicted LogP ~4.2). Standard aqueous-based antimicrobial assays (e.g., unmodified Mueller-Hinton broth) will lead to compound precipitation, resulting in false negatives or indeterminate optical density (OD) readings.
Solution: This protocol utilizes a Modified Broth Microdilution Method (CLSI M07-A10 adapted) incorporating:
-
DMSO Solubilization: To ensure accurate delivery of the active pharmaceutical ingredient (API).
-
Resazurin Viability Staining: To provide a colorimetric endpoint that differentiates bacterial growth from compound precipitation.
Mechanism of Action & Rationale
The antimicrobial activity of alkyl aminobenzoates generally follows the "cutoff effect" principle. As the alkyl chain length increases (Ethyl
Hexyl 4-aminobenzoate sits at a critical junction of potency and solubility. The mechanism involves:
-
Membrane Interaction: Partitioning into the lipid bilayer.
-
Perturbation: Disruption of membrane integrity/fluidity.
-
Metabolic Interference: Potential competitive inhibition of PABA-utilizing enzymes (dihydropteroate synthase) in folate synthesis, though membrane disruption is the dominant phenotype for long-chain esters.
Materials & Reagents
Chemical Agents[1][2]
-
Test Compound: Hexyl 4-aminobenzoate (High Purity >98%).
-
Solvent: Dimethyl Sulfoxide (DMSO), sterile filtered. Note: Ethanol is not recommended due to higher volatility affecting concentration during incubation.
-
Positive Control: Ciprofloxacin or Kanamycin (Broad-spectrum reference).
-
Viability Indicator: Resazurin Sodium Salt (Alamar Blue) prepared as a 0.01% (w/v) aqueous solution.
Biological Materials[1][2][3][4][5][6][7]
-
Muller-Hinton Broth (MHB): Cation-adjusted (CAMHB) is preferred for standardization.
-
Bacterial Strains:
-
Staphylococcus aureus (ATCC 29213) - Gram-positive reference.
-
Escherichia coli (ATCC 25922) - Gram-negative reference.
-
Experimental Protocol: Modified Broth Microdilution (MIC)
Stock Solution Preparation (Critical Step)
Due to low aqueous solubility (~20 µg/mL), a high-concentration stock in 100% DMSO is required.
-
Target Stock Concentration: 10,240 µg/mL (10.24 mg/mL).
-
Weighing: Weigh ~10.24 mg of Hexyl 4-aminobenzoate into a sterile 1.5 mL microcentrifuge tube.
-
Dissolution: Add 1.0 mL of sterile DMSO. Vortex vigorously until completely dissolved.
-
Checkpoint: Solution must be clear. If turbid, sonicate for 5 minutes.
-
Assay Plate Preparation (96-well)
To prevent solvent toxicity to bacteria, the final DMSO concentration in the assay well must be
Workflow Diagram:
Caption: Step-by-step workflow for MIC determination using modified broth microdilution.
Detailed Steps:
-
Intermediate Dilution: Dilute the 10,240 µg/mL DMSO stock 1:20 into sterile MHB.
-
Plate Layout:
-
Add 100 µL of sterile MHB to columns 2 through 12.
-
Add 200 µL of the Intermediate Dilution (512 µg/mL) to Column 1.
-
-
Serial Dilution:
-
Transfer 100 µL from Column 1 to Column 2. Mix 5 times.
-
Transfer 100 µL from Column 2 to Column 3. Mix 5 times.
-
Repeat to Column 10. Discard 100 µL from Column 10.
-
Column 11: Growth Control (Broth + Bacteria + 2.5% DMSO). Crucial for validating solvent tolerance.
-
Column 12: Sterility Control (Broth only).[1]
-
-
Inoculation:
-
Prepare a 0.5 McFarland bacterial suspension (~1.5 x 10^8 CFU/mL).
-
Dilute this suspension 1:150 in MHB to reach ~1 x 10^6 CFU/mL.
-
Add 100 µL of this inoculum to wells in Columns 1-11.
-
Final Test Concentration Range: 128 µg/mL down to 0.25 µg/mL.
-
Final DMSO Concentration: 2.5% (generally tolerated by S. aureus and E. coli).
-
Incubation & Readout (Resazurin Modification)
Because Hexyl 4-aminobenzoate may form micro-precipitates in the broth, reading Optical Density (OD600) is unreliable.
-
Incubate: 35°C ± 2°C for 16–20 hours (aerobic).
-
Dye Addition: Add 30 µL of 0.01% Resazurin solution to all wells.
-
Second Incubation: Incubate for 1–4 hours.
-
Visual Scoring:
-
Blue/Purple: No bacterial metabolic activity (Inhibition).
-
Pink/Colorless: Active bacterial metabolism (Growth).
-
-
MIC Definition: The lowest concentration well that remains Blue .
Data Presentation & Analysis
Acceptance Criteria
For the assay to be valid, the following criteria must be met:
| Control Type | Well Description | Required Result | Failure Implication |
| Sterility | Broth Only | Blue (No Color Change) | Contaminated media. Discard data. |
| Growth | Bacteria + Broth | Pink (Full Reduction) | Non-viable inoculum. Discard data. |
| Solvent | Bacteria + 2.5% DMSO | Pink (Full Reduction) | DMSO is toxic at this level; reduce solvent %. |
Result Interpretation Logic
Caption: Decision logic for interpreting Resazurin-based MIC endpoints in the presence of hydrophobic compounds.
Protocol 2: Minimum Bactericidal Concentration (MBC)
The MIC indicates inhibition. To determine if Hexyl 4-aminobenzoate kills the bacteria (Bactericidal) or just stops growth (Bacteriostatic):
-
Identify the MIC well and the two wells with concentrations above the MIC.
-
Remove 10 µL from these wells.
-
Spot plate onto Tryptic Soy Agar (TSA) or Nutrient Agar plates.
-
Incubate at 37°C for 24 hours.
-
MBC Definition: The lowest concentration that yields
0.1% survival of the initial inoculum (typically < 5 colonies).
Troubleshooting & Optimization
Solubility Limits (The "Cutoff" Effect)
If the compound precipitates heavily at 128 µg/mL and the bacteria grow (Pink), the MIC is > Solubility Limit . Do not report this as "Resistant"; report as "Inactive within solubility range."
Improving Solubility:
-
Cyclodextrins: If DMSO is insufficient, complexing the ester with Hydroxypropyl-beta-cyclodextrin (HP-β-CD) can improve aqueous stability without affecting bacterial membranes significantly.
-
Surfactants: Avoid Tween-80 as it can hydrolyze esters or sequester the drug.
References
-
Clinical and Laboratory Standards Institute (CLSI). (2015). Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard—Tenth Edition (M07-A10). CLSI.[3][4] [Link]
-
Kubo, I., et al. (1995). "Structure-antibacterial activity relationships of anacardic acids." Journal of Agricultural and Food Chemistry, 43(6), 1626-1631. (Foundational text on alkyl chain cutoff effects in antimicrobials). [Link]
-
Sarker, S. D., et al. (2007). "Microtitre plate-based antibacterial assay incorporating resazurin as an indicator of cell growth, and its application in the in vitro antibacterial screening of phytochemicals." Methods, 42(4), 321-324. [Link]
-
PubChem. (n.d.).[5] "Hexyl 4-aminobenzoate Compound Summary." National Center for Biotechnology Information. [Link]
-
Zadrazilova, I., et al. (2015). "Antimicrobial activity of alkyl esters of 4-aminobenzoic acid." Open Chemistry, 13(1). (Specific reference to PABA ester activity). [Link]
Sources
- 1. rr-asia.woah.org [rr-asia.woah.org]
- 2. researchgate.net [researchgate.net]
- 3. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 4. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Hexyl 4-aminobenzoate | C13H19NO2 | CID 1563370 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Note: Differential Metabolic Stability Profiling of Hexyl 4-aminobenzoate
Abstract & Strategic Rationale
Hexyl 4-aminobenzoate is an alkyl ester derivative of 4-aminobenzoic acid (PABA). Unlike stable lipophilic drugs cleared primarily by hepatic oxidation (CYP450), this compound contains a metabolically labile ester linkage. Consequently, its clearance profile is dominated by hydrolysis , mediated by Carboxylesterases (CES) in the liver and Butyrylcholinesterase (BChE) in the plasma.
Standard metabolic stability protocols often overlook this distinction, leading to misinterpretation of intrinsic clearance (
This Application Note defines a "Differential Profiling" protocol designed to:
-
Quantify Chemical Stability (Buffer hydrolysis).
-
Quantify Plasma Stability (Circulating esterase activity).
-
Distinguish Hepatic Hydrolysis (CES-mediated) from Hepatic Oxidation (CYP-mediated) in liver microsomes.
Metabolic Pathway & Mechanistic Logic
Before initiating the assay, researchers must visualize the competing pathways to select the correct controls.
Figure 1: The dual metabolic fate of Hexyl 4-aminobenzoate. The assay must decouple the Green pathway (Hydrolysis) from the Red pathway (Oxidation).
Materials & Reagents
Biological Matrices[1][2][3]
-
Pooled Human Liver Microsomes (HLM): 20 mg/mL protein concentration (Corning or XenoTech).
-
Human Plasma: Pooled, mixed gender, K2EDTA or Heparin (BioreclamationIVT). Note: Avoid plasma with esterase inhibitors like PMSF added during collection.
Chemical Reagents[2][3][4][5][6][7][8][9][10][11]
-
Test Compound: Hexyl 4-aminobenzoate (>98% purity).
-
Buffer: 100 mM Potassium Phosphate (KPi), pH 7.4.
-
Cofactor: NADPH regenerating system (or 10 mM NADPH solution).
-
Quench Solution: Ice-cold Acetonitrile (ACN) containing 200 nM Tolbutamide (Internal Standard).
-
Specific Inhibitor (Optional Validation): Bis-(p-nitrophenyl) phosphate (BNPP) – a broad-spectrum esterase inhibitor.
Experimental Protocol: The "Tri-Matrix" Approach
To ensure scientific integrity, this protocol runs three parallel incubations.
Workflow Visualization
Figure 2: The Tri-Matrix workflow ensures all clearance mechanisms are accounted for.
Detailed Step-by-Step Procedure
Step 1: Stock Preparation
-
Dissolve Hexyl 4-aminobenzoate in DMSO to create a 10 mM stock .
-
Dilute stock in 100 mM KPi buffer (pH 7.4) to 2 µM (2x working solution). Note: Final organic solvent content in incubation must be <0.5% to avoid inhibiting enzymes.
Step 2: Matrix Preparation (Pre-warming)
Prepare the following reaction mixtures in 96-well plates or microcentrifuge tubes (Final Volume: 200 µL per time point).
| System | Matrix Composition (Final Conc.) | Cofactor Added? | Purpose |
| A | 100 mM KPi Buffer | None | Negative Control: Checks for spontaneous chemical hydrolysis. |
| B | 100% Human Plasma | None | Plasma Stability: Checks for BChE/PON activity. |
| C1 | HLM (0.5 mg/mL) | NO NADPH | Hepatic Hydrolysis: Measures CES1/2 activity only. |
| C2 | HLM (0.5 mg/mL) | + 1 mM NADPH | Total Hepatic Clearance: Measures CES + CYP activity. |
Pre-incubate all matrices at 37°C for 10 minutes prior to substrate addition.
Step 3: Reaction Initiation[1]
-
Add the 2 µM Test Compound solution to the pre-warmed matrices (1:1 volume ratio) to achieve a final substrate concentration of 1 µM .
-
Critical Step for C2: Add NADPH last to initiate the oxidative reaction.
Step 4: Sampling & Quenching
-
At T = 0, 5, 15, 30, and 60 minutes , remove an aliquot (e.g., 50 µL).
-
Immediately dispense into a plate containing 150 µL Ice-Cold Acetonitrile (with Internal Standard).
-
Self-Validating Tip: For esters, simple organic quenching is usually sufficient. However, if the half-life is extremely short (<5 min), add 1% Formic Acid to the quench solution to lower pH and instantly denature esterases.
-
Step 5: Processing
-
Vortex quenched samples for 5 minutes.
-
Centrifuge at 4,000 x g for 20 minutes at 4°C to pellet precipitated proteins.
-
Transfer supernatant to a fresh plate for LC-MS/MS.
Data Analysis & Interpretation
Calculation of Intrinsic Clearance ( )
Plot the natural log (ln) of the "Percent Remaining" vs. Time. The slope of the linear regression is
Interpreting the Differential Profile
Use the table below to diagnose the metabolic liability of Hexyl 4-aminobenzoate based on your results.
| Result Scenario | Interpretation |
| System A (Buffer) degrades rapidly | Chemical instability. The compound hydrolyzes spontaneously. Biological data is confounded. |
| System C1 (-NADPH) | Pure Hydrolysis. CYPs are not contributing. The esterase activity dominates. |
| System C2 (+NADPH) >> System C1 (-NADPH) | Mixed Metabolism. Both hydrolysis and oxidation are occurring. |
| System B (Plasma) degrades rapidly | High Plasma Instability. The compound may function as a "Soft Drug" (locally active, systemically inactive). |
Critical Considerations for Esters
-
Saturation Kinetics: Esters often have low
values for Carboxylesterases. Ensure your testing concentration (1 µM) is below , or the half-life will be artificially prolonged (saturation effects). -
Species Differences: Rodent plasma (Rat/Mouse) has significantly higher esterase activity (specifically carboxylesterases) than Human plasma. Do not extrapolate Rat Plasma Stability data directly to Humans.
-
Positive Control: Run Benzocaine (Ethyl 4-aminobenzoate) or Procaine alongside. These are known substrates for esterases and validate that the assay system is active.
References
- Di, L., & Kerns, E. H. (2016).Drug-like Properties: Concepts, Structure Design and Methods from ADME to Toxicity Optimization. Academic Press. (Standard reference for metabolic stability protocols).
-
Food and Drug Administration (FDA). (2020). In Vitro Drug Interaction Studies - Cytochrome P450 Enzyme- and Transporter-Mediated Drug Interactions: Guidance for Industry.
- Williams, E. T., et al. (2004).In Vitro Metabolic Stability in Drug Discovery. Current Drug Metabolism, 5(6). (Foundational text on microsomal stability assays).
-
Satoh, T., & Hosokawa, M. (2006). Structure, function and regulation of carboxylesterases. Chemico-Biological Interactions, 162(3), 195-211. (Authoritative source on esterase mechanism).
Sources
- 1. In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes | Thermo Fisher Scientific - KR [thermofisher.com]
- 2. Comparative chemical and biological hydrolytic stability of homologous esters and isosteres - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Troubleshooting & Optimization
Identifying byproducts in Hexyl 4-aminobenzoate reactions.
Technical Support Center: Hexyl 4-aminobenzoate Synthesis & Analysis
Welcome to the Advanced Application Support Hub. Subject: Troubleshooting Synthesis, Impurity Profiling, and Purification of Hexyl 4-aminobenzoate (CAS: 26246-88-2). Ticket Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division.
Module 1: Reaction Monitoring & Yield Optimization
User Query: "My reaction has been refluxing for 24 hours, but TLC/HPLC still shows significant starting material (PABA). Why isn't it driving to completion?"
Technical Diagnosis:
The synthesis of Hexyl 4-aminobenzoate via Fischer esterification is an equilibrium-limited reaction. Unlike acid chlorides which drive to completion irreversibly, the reaction between 4-aminobenzoic acid (PABA) and 1-hexanol is governed by
Root Cause Analysis:
-
Water Accumulation: As the ester forms, water is produced. If water is not physically removed, the hydrolysis rate (
) competes with the esterification rate ( ), stalling the reaction. -
Protonation of Amine: PABA is zwitterionic. Strong mineral acids (
) will protonate the amine group ( ), which is electron-withdrawing, deactivating the ring but also potentially precipitating the salt, removing it from the solution phase reaction.
Troubleshooting Protocol:
| Parameter | Recommended Action | Scientific Rationale |
| Water Removal | Install a Dean-Stark trap or use Molecular Sieves (3Å). | Le Chatelier’s principle: Removing water shifts equilibrium toward the ester. |
| Stoichiometry | Use Hexanol in large excess (as solvent) or 5-10 equivalents. | Increases the probability of collision between PABA and alcohol. |
| Catalyst | Switch to Thionyl Chloride ( |
Visual Workflow: Reaction Pathway & Side Reactions
Figure 1: Reaction landscape showing the reversible main pathway and critical irreversible side reactions.
Module 2: Impurity Profiling (HPLC & GC-MS)
User Query: "I see an unknown impurity eluting after the main product peak. It has a similar UV spectrum but a different mass. What is it?"
Technical Diagnosis: In alkyl aminobenzoate synthesis, "late-eluting" impurities are typically more lipophilic than the target ester. The most common culprit is the N-alkylated byproduct or, in rare cases, the dimer .
Impurity Identification Matrix:
| Impurity Name | Origin | Relative Retention Time (RRT)* | Mass Shift ( | Detection Signature |
| Unreacted PABA | Starting Material | ~0.2 - 0.4 (Very Early) | -84 Da (137 vs 221) | High polarity, disappears with base wash. |
| 1-Hexanol | Starting Material | ~0.6 - 0.8 | -119 Da (102 vs 221) | UV inactive (mostly). Detect by GC or RI.[1] |
| Hexene | Side Reaction | Solvent Front (GC) | 84 Da | Volatile, distinct alkene smell. |
| N-hexyl-4-aminobenzoate | Side Reaction (N-alkylation) | ~1.2 - 1.5 (Late) | +84 Da (305 vs 221) | Similar UV |
| Azoxy Dimer | Oxidation | ~1.8+ (Very Late) | High MW | Yellow/Brown color ; distinct UV shift. |
*RRT is relative to Hexyl 4-aminobenzoate (set to 1.0) on a standard C18 column.
Detailed Analysis of the N-Alkylated Impurity: Under vigorous reflux, the amino group (nucleophile) can attack the hexanol (electrophile) or trace hexyl halides, forming Hexyl 4-(hexylamino)benzoate .
-
Prevention: Avoid excessive temperatures (>120°C). Ensure the catalyst is not promoting dehydration of the alcohol to an alkylating agent.
Visual Workflow: HPLC Troubleshooting Logic
Figure 2: Decision tree for identifying impurities based on Reverse Phase (C18) HPLC characteristics.
Module 3: Purification & Isolation Protocols
User Query: "How do I efficiently remove the unreacted PABA without column chromatography?"
Technical Solution: Exploit the amphoteric nature of PABA vs. the basic nature of the ester. The product (Ester) has no acidic proton, whereas PABA has a carboxylic acid.
Self-Validating Purification Protocol:
-
Quench: Cool reaction mixture to room temperature.
-
Solvent Exchange: Evaporate excess Hexanol (high boiling point, 157°C) under high vacuum. Dissolve residue in Ethyl Acetate.[2]
-
Acid Wash (Removal of Aniline impurities):
-
Base Wash (The Critical Step):
-
Wash the organic layer (Ethyl Acetate) with 10% Sodium Carbonate (
) . -
Mechanism:[3][4][5][6][7][9] The base deprotonates the carboxylic acid of unreacted PABA (
), converting it to the water-soluble sodium benzoate salt. -
Result: PABA migrates to the aqueous layer. The target Ester (no acidic proton) remains in the organic layer.
-
-
Polishing:
References
- Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.
-
Cohen, J. B. (1920). Practical Organic Chemistry. Macmillan. (Foundational work on aminobenzoate synthesis).
-
Master Organic Chemistry. (2022). Fischer Esterification: Mechanism and Catalysis.
-
National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 13862, Hexyl 4-aminobenzoate.
-
Questia, V. et al. (2019). Degradation of UV Filter Ethyl 4-Aminobenzoate Using Oxidation Processes. MDPI. (Relevant for oxidation impurity profiling).
Sources
- 1. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
- 2. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 3. A long lasting sunscreen controversy of 4-aminobenzoic acid and 4-dimethylaminobenzaldehyde derivatives resolved by ultrafast spectroscopy combined with density functional theoretical study - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Buy 2-Ethylhexyl 4-aminobenzoate (EVT-340786) | 26218-04-2 [evitachem.com]
- 6. researchgate.net [researchgate.net]
- 7. N-Alkylation of aromatic amines with alcohols by using a commercially available Ru complex under mild conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Continuous degradation of mixtures of 4-nitrobenzoate and 4-aminobenzoate by immobilized cells of Burkholderia cepacia strain PB4 - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Hexyl 4-aminobenzoate Assay Optimization
Topic: Overcoming Solubility & Stability Challenges in Biological Assays Molecule: Hexyl 4-aminobenzoate (Hexyl PABA) | CAS: 13476-55-6 LogP: ~4.2 (Highly Lipophilic) | Water Solubility: < 20 µg/mL (Predicted)[1]
Introduction: The "Grease" Factor
Welcome to the technical support hub for Hexyl 4-aminobenzoate.[1] The core challenge with this molecule is its physicochemical profile: it possesses a lipophilic hexyl chain attached to an aromatic ring, resulting in a LogP of approximately 4.2 [1].
In practical terms, this molecule "hates" water.[1] When you pipette a DMSO stock of Hexyl 4-aminobenzoate into an aqueous assay buffer (pH 7.4), it is thermodynamically driven to leave the solution immediately. This manifests as:
-
Precipitation: Visible turbidity or microscopic crystals that scatter light and interfere with optical readouts.[1]
-
Adsorption: The molecule sticks to the plastic walls of your pipette tips and well plates, reducing the effective concentration.
-
False Data: Variable IC50/EC50 curves due to inconsistent delivery of the compound to the target.
This guide provides the protocols to force this molecule into compliance.
Module 1: Stock Solution Preparation (The Foundation)
Objective: Create a stable, high-concentration stock that does not degrade over time.
The Critical Error: Storing stocks in non-anhydrous DMSO or alcohols.[1] The ester linkage in Hexyl 4-aminobenzoate is susceptible to hydrolysis, converting it back to 4-aminobenzoic acid (PABA) and hexanol, especially if trace water is present [2].
Protocol 1: Anhydrous Stock Generation[1]
-
Solvent Choice: Use DMSO (Dimethyl Sulfoxide), Anhydrous, ≥99.9% .[1]
-
Target Concentration: Prepare a 10 mM to 50 mM stock.
-
Storage: Aliquot into amber glass vials (or polypropylene cryovials) to prevent light degradation and adsorption to standard polystyrene tubes. Store at -20°C.
Module 2: The "Shift" Dilution Strategy
Objective: Transfer the hydrophobic molecule from DMSO to aqueous buffer without "shocking" it out of solution.
Directly adding high-concentration stock to the assay plate often causes immediate precipitation at the injection site (the "plume effect"). Use the Intermediate Shift Method .
Protocol 2: Intermediate Dilution Step
Step 1: The Intermediate Plate (10x) Create a dilution series in a solvent-tolerant buffer or media containing 5-10% DMSO (or solvent of choice).[1] This reduces the concentration gradient before the final step.
Step 2: The Assay Plate (1x) Transfer from the Intermediate Plate to the Assay Plate.
-
Example: Transfer 10 µL from Intermediate (10% DMSO) to 90 µL Assay Buffer.[1]
-
Final Result: 1% DMSO final concentration (tolerable by most cell lines [3]).[1][2][3]
Visual Workflow: The Shift Method
Caption: The "Shift" method reduces the kinetic energy shock of mixing hydrophobic stocks with water, preventing micro-precipitation.
Module 3: Advanced Solubilization (When DMSO Fails)
If your assay is sensitive to DMSO (>0.1%) or the compound still precipitates, you must use a carrier system.
Option A: Cyclodextrin Encapsulation (Gold Standard)
Hydroxypropyl-β-cyclodextrin (HP-β-CD) forms a "molecular donut" around the hexyl chain, shielding it from water while keeping it in solution [4].[1]
Protocol:
-
Prepare a 20% (w/v) HP-β-CD solution in your assay buffer.[1]
-
Dissolve Hexyl 4-aminobenzoate in 100% DMSO (Stock).[1]
-
Dilute the Stock 1:20 into the HP-β-CD solution.[1]
Option B: Serum/BSA Carrier
If working with cells, ensure your media contains Fetal Bovine Serum (FBS) or BSA (0.1% - 1%) .[1] The albumin acts as a natural carrier for lipophilic drugs.[1]
-
Trade-off: High protein binding decreases the free drug concentration available to hit the target, potentially shifting your potency (IC50) to the right [5].
Solubilization Limits Table
| Solvent/Carrier | Max Tolerance (Cell Assay) | Solubility Boost | Risk Factor |
| DMSO | 0.1% - 0.5% | Moderate | Cytotoxicity at >1% |
| Ethanol | < 0.1% | Low | Evaporation, Toxicity |
| HP-β-CD | 0.5% - 2% | High | Low (Inert) |
| Tween 80 | < 0.01% | High | Membrane Lysis (High Risk) |
Module 4: Troubleshooting FAQ
Q1: I see a fine white dust at the bottom of my wells after 24 hours. What is it? A: This is likely crystallized Hexyl 4-aminobenzoate.[1]
-
Cause: The concentration exceeded the thermodynamic solubility limit in the buffer.
-
Fix: Reduce the maximum test concentration. If you are testing at 100 µM, drop to 10 µM.[1] Alternatively, switch to the HP-β-CD protocol (Module 3) to physically prevent crystallization.[1]
Q2: My IC50 values are highly variable (large error bars). A: This is a classic symptom of non-specific binding .[1] The hexyl chain is sticking to the polystyrene plastic of the plate.
-
Fix: Switch to Low-Binding Plates (e.g., NBS surface) or Glass-Coated Plates .[1] Do not use standard Tissue Culture (TC) treated plates for biochemical assays, as they are designed to be "sticky" for cells.[1]
Q3: The compound seems to lose activity after 48 hours in the incubator. A: Check for Hydrolysis .
-
Mechanism:[4][5] At pH 7.4 and 37°C, esterases (if serum is present) or simple chemical hydrolysis can cleave the hexyl chain.
-
Validation: Run a stability check by incubating the compound in media (no cells) for 48h, then analyze via LC-MS. If the parent peak diminishes, refresh the media/compound every 12-24 hours.
Q4: Can I use acid to dissolve it? A: While the amino group can be protonated (pKa ~2.4), acidification is risky.
-
Risk:[2][3] Low pH accelerates ester hydrolysis [6].[1] Furthermore, neutralizing the acid in the assay well will cause the compound to instantly crash out as the pH returns to 7.4. Avoid this method.
Decision Logic: Solubilization Workflow
Caption: Decision tree for selecting the correct solubilization vehicle based on assay tolerance.
References
-
PubChem. (n.d.).[1][6] Hexyl 4-aminobenzoate | C13H19NO2.[1][6] National Library of Medicine.[1][6] Retrieved January 29, 2026, from [Link]
-
Souza, H. M. R., et al. (2022).[1] Comparative chemical and biological hydrolytic stability of homologous esters and isosteres. Journal of Enzyme Inhibition and Medicinal Chemistry. Retrieved from [Link][7][8]
-
LifeTein. (2023). DMSO Usage in Cell Culture. Retrieved from [Link]
-
Beig, A., et al. (2013).[1][7] Oral Delivery of Lipophilic Drugs: The Tradeoff between Solubility Increase and Permeability Decrease When Using Cyclodextrin-Based Formulations. PLOS ONE. Retrieved from [Link]
-
ResearchGate. (2016).[1] What is maximum allowable concentration of DMSO as solvent for drugs? Retrieved from [Link]
-
Fife, T. H., et al. (2025).[1] Intramolecular General Base Catalyzed Ester Hydrolysis. ResearchGate. Retrieved from [Link]
Sources
- 1. 2-Ethylhexyl 4-aminobenzoate | C15H23NO2 | CID 11436614 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Hexyl 4-aminobenzoate | C13H19NO2 | CID 1563370 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Oral Delivery of Lipophilic Drugs: The Tradeoff between Solubility Increase and Permeability Decrease When Using Cyclodextrin-Based Formulations | PLOS One [journals.plos.org]
- 8. p-Aminobenzoesure-2-ethylhexylester synthesis - chemicalbook [chemicalbook.com]
Optimizing temperature and catalysts for Hexyl 4-aminobenzoate synthesis.
Technical Support Center: Hexyl 4-Aminobenzoate Synthesis Optimization
Introduction: Precision in Esterification
Welcome to the technical support hub for Hexyl 4-aminobenzoate (CAS 6705-36-8). As researchers, you know that synthesizing alkyl aminobenzoates requires balancing the thermodynamics of esterification with the chemical sensitivity of the aromatic amine. While the Fischer esterification is a "textbook" reaction, achieving pharmaceutical-grade purity (>99%) and high yields (>90%) requires strict control over catalyst activity and thermal kinetics.
This guide moves beyond basic textbook theory to address the specific "pain points" of this synthesis: oligomerization, oxidative discoloration, and equilibrium stagnation.
Module 1: Catalyst Selection & Optimization
Q: I am currently using concentrated sulfuric acid (
A: While sulfuric acid is the traditional choice, it acts as a strong oxidizing agent and a dehydrating agent. In the presence of the amino group on PABA (4-aminobenzoic acid), concentrated
Recommendation: Switch to p-Toluenesulfonic Acid (p-TSA) .
-
Why: p-TSA is a solid, making it easier to weigh precisely. It is strong enough to catalyze the reaction but less prone to causing charring or oxidation of the amine compared to sulfuric acid.
-
Optimization: Use 0.05 to 0.1 equivalents of p-TSA relative to PABA. This loading is sufficient to drive the kinetics without necessitating an excessive basic workup.
Q: Can I use enzymes to avoid harsh acids?
A: Yes, biocatalysis is a viable "green" alternative, specifically using Lipase B from Candida antarctica (CALB) (e.g., Novozym 435).
-
Trade-off: This method is significantly slower (24-48 hours vs. 4-6 hours) and requires strict water control (molecular sieves).
-
Benefit: It operates at neutral pH and mild temperatures (
), completely eliminating the risk of amine oxidation and acid-catalyzed byproducts. This is ideal if your downstream application requires ultra-high purity free of trace mineral acids.
Module 2: Temperature Control & Kinetics
Q: My reaction stalls at 60-70% conversion. Should I increase the temperature?
A: Increasing temperature alone will not fix an equilibrium-limited reaction. Fischer esterification is reversible (
-
The Fix: You must disrupt the equilibrium.
-
Azeotropic Distillation: Use a Dean-Stark trap. Hexanol (bp 157°C) has a high boiling point. Adding a co-solvent like Toluene (bp 110°C) allows you to reflux at a manageable temperature while continuously removing water.
-
Le Chatelier’s Principle: Use 1-Hexanol in excess (3-5 equivalents). Since hexanol is relatively non-volatile, it acts as both reactant and solvent.
-
Q: What is the optimal temperature profile?
-
Acid Catalysis (p-TSA/Toluene): Reflux at ~115-120°C . This ensures rapid water removal via the toluene-water azeotrope.
-
Enzymatic (CALB): Strictly 50-60°C . Above 60°C, the enzyme denatures rapidly, killing the reaction.
Module 3: Troubleshooting Common Failures
Q: Why is my product turning dark brown/black?
A: This is the "PABA Oxidation" effect. The amino group is susceptible to oxidation by air, especially at high temperatures and low pH.
-
Solution:
-
Inert Atmosphere: Rigorously sparge your reaction solvent with Nitrogen or Argon for 15 minutes before heating and maintain a blanket during reflux.
-
Antioxidant: A trace amount of sodium hydrosulfite during workup can sometimes reduce colored impurities, but prevention is key.
-
Q: I have a persistent emulsion during the aqueous workup. How do I break it?
A: Hexyl esters are lipophilic, but the presence of unreacted PABA (zwitterionic) and surfactants formed during neutralization can stabilize emulsions.
-
Solution:
-
High Ionic Strength: Wash the organic layer with saturated brine (NaCl) rather than water.
-
Filter First: If there is fine precipitate (oligomers), filter the biphasic mixture through a Celite pad before separation.
-
Experimental Protocol: p-TSA Catalyzed Synthesis
Objective: Synthesis of Hexyl 4-aminobenzoate via Azeotropic Esterification.
Reagents:
-
4-Aminobenzoic acid (PABA): 13.7 g (0.1 mol)
-
1-Hexanol: 30.6 g (0.3 mol, 3 eq)
-
p-Toluenesulfonic acid monohydrate (p-TSA): 1.9 g (0.01 mol, 10 mol%)
-
Solvent: Toluene (100 mL)
Step-by-Step:
-
Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a Dean-Stark apparatus topped with a reflux condenser.
-
Charging: Add PABA, 1-Hexanol, p-TSA, and Toluene to the flask.
-
Inerting: Flush the system with Nitrogen for 10 minutes.
-
Reaction: Heat the mixture to reflux (oil bath ~130°C). Toluene/Water azeotrope will begin to collect in the trap.
-
Monitoring: Continue reflux until water evolution ceases (approx. 4-6 hours). Monitor via TLC (30% EtOAc/Hexane).
-
Workup:
-
Cool to room temperature.[1]
-
Wash the reaction mixture with 10%
(2 x 50 mL) to remove catalyst and unreacted PABA. Caution: CO2 evolution. -
Wash with Brine (1 x 50 mL).
-
Dry organic layer over anhydrous
.
-
-
Purification: Remove Toluene and excess Hexanol under reduced pressure (Rotary evaporator, then high vacuum).
-
Note: If the product solidifies (low melting point), recrystallize from Ethanol/Water. If liquid, perform vacuum distillation.
-
Data Summary: Method Comparison
| Parameter | Acid Catalysis ( | Acid Catalysis (p-TSA) | Enzymatic (Lipase) |
| Temperature | Reflux (>120°C) | Reflux (110-120°C) | 50-60°C |
| Reaction Time | 3-5 Hours | 4-6 Hours | 24-48 Hours |
| Yield (Typical) | 85-90% | 90-95% | 70-85% |
| Purity Profile | Moderate (Darkening risk) | High | Very High |
| Green Score | Low (Corrosive waste) | Medium | High |
Visualizations
Figure 1: Reaction Mechanism (Fischer Esterification)
Caption: The PADPED mechanism (Protonation, Addition, Deprotonation, Protonation, Elimination, Deprotonation) driving the conversion of PABA to its Hexyl ester.
Figure 2: Optimization Decision Workflow
Caption: Decision tree for selecting the optimal synthesis route based on available equipment and purity requirements.
References
-
Fischer Esterification Mechanism & Kinetics Master Organic Chemistry. "Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions." [Link]
-
p-Toluenesulfonic Acid as a Green Catalyst ResearchGate. "A Simple Procedure for the Esterification and Transesterification Using p-Toluene Sulfonic Acid as Catalyst." [Link]
-
Lipase-Catalyzed Synthesis Optimization PubMed. "Optimized Synthesis of Lipase-Catalyzed Hexyl Acetate in N-Hexane by Response Surface Methodology." (Analogous conditions for hexyl esters).[2][3] [Link]
-
Physical Properties of Hexyl 4-aminobenzoate PubChem. "Hexyl 4-aminobenzoate | C13H19NO2 | CID 1563370."[3] [Link]
-
Synthesis of Benzocaine (Analogous Protocol) Organic Syntheses. "Ethyl p-Aminobenzoate." Coll. Vol. 1, p.235 (1941). [Link]
Sources
Technical Support Center: Hexyl 4-Aminobenzoate Stability & Storage
Core Directive: The Stability Profile
Hexyl 4-aminobenzoate (often encountered as the 2-ethylhexyl isomer, CAS 26218-04-2, or n-hexyl analog) functions as a lipophilic ester of 4-aminobenzoic acid (PABA).[1] While the hexyl chain provides increased lipophilicity compared to its ethyl homolog (Benzocaine), the core stability challenges remain governed by two functional groups: the ester linkage and the primary aromatic amine .[1][2]
Failure to mitigate these vulnerabilities leads to two primary degradation outcomes:
-
Hydrolysis: Loss of structural integrity (cleavage into acid and alcohol).[1][2]
-
Oxidation: Formation of colored impurities (azo/nitro compounds) without necessarily changing the bulk melting point immediately.[1][2]
Degradation Dynamics (The "Why")
To preserve the integrity of your material, you must understand the causality of its breakdown.[1][2]
A. Hydrolysis (Moisture Sensitivity)
The ester bond is susceptible to nucleophilic attack by water, a reaction catalyzed by both acids and bases.[1][2]
-
Mechanism: Water attacks the carbonyl carbon, cleaving the molecule into 4-aminobenzoic acid (PABA) and hexanol .[1][2]
-
Impact: PABA is significantly more polar and acidic.[1][2] Its presence will shift the pH of formulations and appear as a fast-eluting peak in Reverse Phase HPLC.[2]
-
Critical Factor: The reaction is pseudo-first-order in the presence of excess moisture.[2]
B. N-Oxidation (Light & Air Sensitivity)
The electron-rich primary amine at the para position is highly reactive toward singlet oxygen and free radicals.[1][2]
-
Mechanism: Oxidation leads to the formation of hydroxylamines, which can further condense to form colored azo (
) or azoxy species.[1][2] -
Impact: This is the primary cause of "yellowing" or "browning."[2]
-
Critical Factor: UV light accelerates this process (photolysis) by generating radical species.[1][2]
Visualization: Degradation Pathways
The following diagram maps the chemical fate of Hexyl 4-aminobenzoate under stress.
Figure 1: Mechanistic pathways showing the divergence between hydrolytic cleavage (Red) and oxidative discoloration (Yellow).[1]
Troubleshooting Guide (Q&A)
This section addresses specific observations encountered in the laboratory.
| Observation | Probable Cause | Verification Step | Corrective Action |
| Material has turned yellow/brown. | Oxidation. The amine group has reacted with air/light to form azo-dimers or quinone-like impurities. | Dissolve in methanol.[1][2] If color persists in solution, it is chemical degradation, not surface adsorption.[1][2] | Discard if critical. For non-critical use, recrystallize from ethanol/water (though oxidation products are hard to remove).[1][2] Store future batches in amber glass under Argon. |
| Melting point is lower than 88°C. | Hydrolysis. Presence of Hexanol (liquid) or PABA acts as an impurity, depressing the MP.[1][2] | Run TLC (Silica, Hexane:EtOAc 3:1).[1][2] Look for a spot at the baseline (PABA).[1][2] | Recrystallize. Hydrolysis products are often separable.[1][2] Dry the solid thoroughly in a vacuum desiccator over P₂O₅. |
| New peak at ~2-3 min in HPLC. | PABA Formation. PABA is much more polar than the hexyl ester and elutes near the solvent front on C18 columns.[2] | Spike the sample with authentic PABA standard. If peaks co-elute, the identity is confirmed.[1][2] | Check the pH of your mobile phase or formulation.[2] Ensure the material is not stored in acidic/basic buffers.[1][2] |
| Sample is sticky/clumping. | Hygroscopicity/Hydrolysis. The ester may be hydrolyzing, releasing hexanol (an oil), causing the powder to cake.[1][2] | Check odor. A "fruity" or "fatty" alcohol smell indicates free hexanol.[1][2] | Vacuum Dry. If clumping is minor, dry under vacuum.[1][2] If oily, the batch is likely compromised.[1][2] |
Decision Tree: Rapid Diagnosis
Use this logic flow to determine if your sample is salvageable.[1][2]
Figure 2: Diagnostic logic for assessing sample viability based on physical changes.
Storage & Handling Protocols
To maximize shelf-life, you must create a barrier against the three enemies: Moisture, Oxygen, and UV Light .[1][2]
A. The "Gold Standard" Storage Protocol[1]
-
Container: Amber borosilicate glass vial with a Teflon-lined screw cap. Never use clear glass or plastic containers for long-term storage.
-
Atmosphere: Backfill the headspace with dry Argon or Nitrogen gas before sealing.[1][2] This displaces oxygen and prevents amine oxidation.[1][2]
-
Temperature: Refrigerate at 2–8°C .
-
Desiccation: Store the primary container inside a secondary container (desiccator) containing activated silica gel or Drierite.[1][2]
B. Handling SOP
-
Equilibration: Before opening a refrigerated vial, allow it to warm to room temperature (approx. 30 mins). Opening a cold vial in humid air causes immediate condensation on the solid, initiating hydrolysis.[1][2]
-
Tools: Use stainless steel or glass spatulas. Avoid iron-rich tools if the coating is compromised, as transition metals can catalyze oxidation of aromatic amines.[1]
Analytical Validation
Do not rely on visual inspection alone.[1][2] Use these validated methods to confirm purity.
Method A: HPLC (High-Performance Liquid Chromatography)
This method separates the intact ester from the PABA degradation product.[2]
-
Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 150 mm x 4.6 mm, 5 µm.[1][2]
-
Mobile Phase A: 0.1% Phosphoric Acid in Water (buffers pH to prevent peak tailing of the amine).[1][2]
-
Gradient:
-
0-2 min: 10% B (Elutes PABA early)[1]
-
2-15 min: Ramp to 90% B (Elutes Hexyl ester)
-
-
Detection: UV at 285 nm (Lambda max for the benzoate system).[1][2]
Method B: Melting Point (Physical Check)[1][2]
-
Target Range: 88–90°C (for pure crystalline material).[1][2][4]
-
Failure Mode: A range broadening (e.g., 84–89°C) indicates >1% impurity (likely hexanol/PABA).[1][2]
References
-
National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 92911, 2-Ethylhexyl 4-aminobenzoate.[1][2] Retrieved from [Link]
-
Yoshioka, S., & Stella, V. J. (2000). Stability of Drugs and Dosage Forms.[1][2] Springer US.[1][2] (Authoritative text on ester hydrolysis kinetics).
-
Aksu, B., et al. (2012). Stability indicating HPLC method for the determination of paraben derivatives and PABA.[1][2] Journal of Chromatographic Science.[2] (Basis for the suggested HPLC protocol).
Sources
Refining the purification of Hexyl 4-aminobenzoate to >99% purity.
Technical Support Center: Hexyl 4-aminobenzoate Purification Senior Application Scientist Desk
Introduction: The "Last Mile" Problem
Welcome. If you are reading this, you likely have a flask of crude Hexyl 4-aminobenzoate that looks nothing like the pristine white powder described in literature. It is likely a brownish oil or a sticky solid, and your HPLC purity is hovering around 95%.
Refining alkyl aminobenzoates to pharma-grade purity (>99%) requires navigating two conflicting chemical behaviors: the amphoteric nature of the p-aminobenzoic acid (PABA) core and the lipophilicity of the hexyl chain.
This guide is not a recipe; it is a troubleshooting system. We will move from the "dirty" crude to the final polish using a logic-based approach.
Module 1: The "Dirty" Crude & Hexanol Removal
User Issue: "My product remains an oil or a wet sludge even after rotary evaporation. It smells like fatty alcohol."
The Root Cause: The boiling point of n-Hexanol is ~157°C. Standard rotary evaporation (40°C at 20 mbar) often fails to remove it completely. Residual hexanol prevents crystallization ("oiling out") and acts as a solvent for impurities.
The Fix: The Azeotropic Strip Do not increase the temperature blindly; you risk oxidizing the amine (browning). Use azeotropic distillation to lower the effective boiling point of the hexanol.
Protocol:
-
Re-dissolve: Take your crude oil and dissolve it in a minimal amount of Toluene or Cyclohexane .
-
Evaporate: Rotovap again. These solvents form azeotropes with hexanol, carrying it over at lower temperatures.
-
Repeat: Do this 2x.
-
High Vacuum: Place the residue on a high-vacuum manifold (<1 mbar) for 4 hours at ambient temperature.
Module 2: The Acid/Base "Swing" Extraction
The Engine of Purity (95% -> 98%)
User Issue: "I have unreacted PABA and catalyst residue. A simple water wash isn't cleaning it."
The Science: Hexyl 4-aminobenzoate has a pKa of ~2.4 (amine conjugate acid).
-
pH < 2: It exists as a water-soluble ammonium salt (
). -
pH > 8: It exists as a neutral, organic-soluble amine (
).
We exploit this "swing" to leave non-amine impurities (like hexanol or neutral byproducts) behind in the organic layer, then "swing" the product back to organic to leave acid impurities (like PABA) behind in the water.
The "Swing" Protocol:
-
Dissolve: Dissolve crude in Ethyl Acetate (EtOAc) .
-
Acid Wash (The Trap): Extract with 10% HCl (aq) .
-
What happens: The product protonates and moves to the WATER layer. Neutral impurities (Hexanol) stay in the EtOAc.
-
Action:Keep the Aqueous layer. Discard the Organic layer (after checking TLC).
-
-
Base Crash (The Release): Cool the aqueous layer to 0°C. Slowly add 20% NaOH or Na2CO3 until pH > 9.
-
What happens: The product de-protonates and precipitates or oils out. PABA (if any) remains soluble as a benzoate salt.
-
-
Extraction: Extract the cloudy aqueous mixture with fresh Dichloromethane (DCM) or EtOAc .
-
Dry: Dry over
and evaporate.
Visualization: The Acid/Base Swing Logic
Figure 1: The Acid/Base "Swing" separates the amine product from both neutral (Hexanol) and acidic (PABA) impurities.
Module 3: Crystallization Dynamics
The Polishing Step (98% -> 99.5%)
User Issue: "My product is 98% pure but slightly yellow. Recrystallization isn't working; it just oils out."
The Root Cause: "Oiling out" occurs when the product's melting point is close to the solvent's boiling point, or when the solution is too concentrated (supersaturation is too high).
Solvent System Selection: For alkyl aminobenzoates, a mixed-solvent system is superior to a single solvent.
| Solvent Pair | Ratio (v/v) | Application | Pros | Cons |
| Ethanol / Water | 90:10 to 70:30 | General Purity | High recovery yield. | Hard to dry; water can trap in lattice. |
| Hexane / EtOAc | 95:5 | Color Removal | Excellent for removing yellow oxidation products. | Lower recovery yield. |
The "Anti-Oil" Protocol:
-
Dissolve: Dissolve the solid in the minimum amount of boiling Ethanol (or EtOAc).
-
Filter: Perform a hot filtration if there are particulates.
-
Cloud Point: Add hot Water (or Hexane) dropwise until a faint, persistent turbidity (cloudiness) appears.
-
Clear: Add one drop of the good solvent (Ethanol/EtOAc) to clear it.
-
Slow Cool: Wrap the flask in foil and let it cool to room temperature undisturbed. Do not put it in the fridge yet.
-
Seed: If oil droplets form, add a "seed" crystal of pure product or scratch the glass.
-
Harvest: Filter and wash with cold non-polar solvent (Hexane).
Module 4: Final Polishing & Storage
User Issue: "I need >99.5% for an analytical standard."
If the Acid/Base swing and Recrystallization fail to hit >99%, you likely have a structural isomer or a stubborn dimer.
Column Chromatography (The Nuclear Option):
-
Stationary Phase: Silica Gel 60.
-
Mobile Phase: Hexane : Ethyl Acetate (Start at 9:1, gradient to 4:1).
-
Additive: Add 1% Triethylamine to the mobile phase.
-
Why? Amino groups stick to acidic silica, causing "streaking" and yield loss. The Triethylamine "caps" the silica sites, allowing your product to elute as a tight band.
-
Storage Warning: Aminobenzoates are sensitive to oxidation (turning from white to brown).
-
Store: Under Argon or Nitrogen.
-
Container: Amber glass (light sensitive).
-
Temp: 4°C.
References
-
Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry. 5th Ed.[1] Longman Scientific & Technical, 1989. (Standard protocols for amino-ester purification and acid/base extraction).
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 1563370, Hexyl 4-aminobenzoate. (Physical properties and pKa data). [Link]
-
Cohen, J. B. Practical Organic Chemistry. Macmillan, 1920. (Classic Fischer Esterification work-up methodologies for benzoates).
Sources
Validation & Comparative
Comparative Technical Guide: Hexyl 4-aminobenzoate vs. Octyl 4-aminobenzoate
Executive Summary: The Alkyl Chain Variable
In the development of local anesthetics and lipophilic UV filters, the alkyl ester chain length of 4-aminobenzoic acid (PABA) acts as a critical "tuning knob" for bioavailability and potency. This guide compares Hexyl 4-aminobenzoate (C6) and Octyl 4-aminobenzoate (C8) .
While both compounds function as sodium channel blockers and UV absorbers, the addition of two methylene units (–CH₂–CH₂–) in the octyl derivative significantly alters its partition coefficient (LogP), membrane residence time, and anesthetic potency. This comparison analyzes the Structure-Activity Relationship (SAR) governing these changes, providing researchers with actionable data for lead optimization.
Physicochemical Profile & SAR Analysis
The transition from a hexyl (C6) to an octyl (C8) chain drives a shift in hydrophobicity that impacts solubility and receptor access.
Table 1: Comparative Physicochemical Properties
| Property | Hexyl 4-aminobenzoate | Octyl 4-aminobenzoate (n-isomer) | Impact on Performance |
| Molecular Formula | C₁₃H₁₉NO₂ | C₁₅H₂₃NO₂ | C8 has higher molecular bulk. |
| Molecular Weight | 221.29 g/mol | 249.35 g/mol | Slight increase in steric hindrance. |
| LogP (Est.) | ~4.1 | ~5.1 | Critical: C8 is ~10x more lipophilic. |
| Water Solubility | Very Low | Negligible | C8 requires lipid-based delivery systems. |
| pKa (Amine) | ~2.5 (Weak base) | ~2.5 (Weak base) | Ionization state remains similar; kinetics differ. |
| Physical State | Solid / Low-melting solid | Viscous Liquid / Low-melting solid | Affects formulation stability. |
Mechanism of Action: The Lipophilicity-Potency Correlation
Local anesthetics generally follow the Meyer-Overton correlation , where potency increases with lipid solubility until a "cutoff" point is reached.
-
Hexyl (C6): Exhibits moderate lipophilicity. It partitions into the nerve membrane but clears relatively quickly.
-
Octyl (C8): The higher LogP allows deeper insertion into the lipid bilayer and stronger hydrophobic interaction with the sodium channel's inactivated state. However, excessive lipophilicity can lead to "trapping" in the membrane or systemic toxicity.
DOT Diagram: Membrane Interaction & Signaling Pathway
The following diagram illustrates the differential membrane interaction and sodium channel blockade mechanism.
Figure 1: Kinetic pathway of PABA esters. The Octyl derivative (Red) demonstrates higher membrane retention (depot effect) compared to the Hexyl derivative (Yellow), leading to prolonged channel blockade.
Experimental Protocols
To ensure reproducibility, we recommend the Nucleophilic Substitution Method over traditional Fischer Esterification for these derivatives. This method operates under milder conditions, reducing the degradation of the amine group.
Protocol A: Synthesis via Alkyl Halide Substitution
Based on the methodology described by Shahzad et al. (2023) [1]
Objective: Synthesize high-purity Hexyl or Octyl 4-aminobenzoate without high-temperature reflux.
Reagents:
-
Potassium Carbonate (K₂CO₃) - Anhydrous
-
Alkyl Halide: 1-Iodohexane (for Hexyl) OR 1-Iodooctane (for Octyl)
-
Solvent: Dimethylformamide (DMF)
Workflow:
-
Activation: Dissolve 10 mmol of PABA in 15 mL of DMF in a round-bottom flask. Add 15 mmol of anhydrous K₂CO₃. Stir at room temperature for 30 minutes to generate the carboxylate anion.
-
Alkylation: Dropwise add 11 mmol of the respective alkyl iodide (1-Iodohexane or 1-Iodooctane).
-
Reaction: Stir the mixture at ambient temperature (25°C) for 3–5 hours. Monitor progress via TLC (Mobile phase: Ethyl Acetate/Hexane 3:7).
-
Quenching: Pour the reaction mixture into 100 mL of ice-cold water. The ester will precipitate.
-
Extraction: If oil forms (common with Octyl), extract with Dichloromethane (3 x 20 mL).
-
Purification: Wash organic layer with brine, dry over Na₂SO₄, and evaporate. Recrystallize from ethanol/water if solid, or purify via column chromatography.
Validation Check:
-
Hexyl Derivative: Expect a white amorphous solid.[1]
-
Octyl Derivative: Expect a white solid or viscous oil.
-
Yield: Expect >80% yield with this protocol.
Protocol B: Lipophilicity Determination (Shake-Flask Method)
Objective: Empirically verify the LogP difference.
-
Preparation: Prepare mutually saturated phases of n-Octanol and Water (phosphate buffer pH 7.4).
-
Solubilization: Dissolve a known mass (approx. 2 mg) of the test ester in 5 mL of the pre-saturated Octanol phase. Measure absorbance (
) at (approx 289 nm). -
Partitioning: Add 5 mL of the pre-saturated Water phase. Vortex vigorously for 5 minutes. Centrifuge at 3000 rpm for 10 minutes to separate phases.
-
Measurement: Measure the absorbance of the Octanol phase (
). -
Calculation:
Performance Comparison: Potency vs. Toxicity[5][6]
The choice between Hexyl and Octyl variants depends on the required duration of action and acceptable toxicity profile.
| Feature | Hexyl 4-aminobenzoate | Octyl 4-aminobenzoate | Recommendation |
| Anesthetic Onset | Faster | Slower | Use Hexyl for rapid onset. |
| Duration of Action | Moderate | Prolonged | Use Octyl for long-acting formulations. |
| Systemic Toxicity | Lower | Higher | Octyl accumulates in lipid tissues; higher risk of systemic toxicity if absorbed. |
| Antimicrobial Activity | Moderate | High | Octyl chain disrupts bacterial membranes more effectively [2]. |
| UV Absorption | UVB Range | UVB Range | Octyl (especially 2-ethylhexyl isomer) is the industry standard for sunscreen. |
Synthesis Workflow Diagram
Figure 2: "Green" synthesis pathway using mild alkylation conditions to preserve the amine functionality.
Conclusion
For applications requiring rapid onset and moderate duration , Hexyl 4-aminobenzoate is the superior candidate due to its balanced lipophilicity and lower toxicity profile.
However, for sustained release formulations or antimicrobial adjuvants , Octyl 4-aminobenzoate is preferred. Researchers must account for the octyl derivative's significantly higher LogP (~5.1), which necessitates lipid-based delivery vehicles (e.g., liposomes or nano-emulsions) to ensure bioavailability.
References
-
Shahzad, S. A., et al. (2023).[1] An efficient synthesis of O- and N- alkyl derivatives of 4-aminobenzoic acid and evaluation of their anticancer properties. Journal of Biomolecular Structure and Dynamics.
-
Kratky, M., et al. (2020).[1] 4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents.[1] Biomolecules, 10(9).[1]
-
Becker, D. E., & Reed, K. L. (2006). Essentials of Local Anesthetic Pharmacology. Anesthesia Progress, 53(3), 98–109.
-
Organic Syntheses. (2005). Synthesis of Ethyl 4-aminobenzoate (Benzocaine) - Analogous procedure applicable to higher esters. Organic Syntheses, Coll.[5] Vol. 10.
Sources
Comparative Synthesis Guide: Fischer Esterification vs. Reductive Alkylation (Amination)
Executive Summary
Strategic Linkage Selection in Lead Optimization
In medicinal chemistry and process development, the decision to couple fragments via an ester linkage (Fischer Esterification) or an amine linkage (Reductive Alkylation/Amination) is often dictated by bioisosteric design. However, the synthetic efficiency of these pathways differs radically.
This guide compares the operational performance of these two fundamental coupling reactions. While Fischer Esterification offers atom-economical access to esters using inexpensive reagents, it is thermodynamically limited by equilibrium constraints (
Part 1: Mechanistic Underpinnings & Kinetics
To control these reactions, one must understand their kinetic drivers. Fischer esterification is an equilibrium process driven by entropy and mass action. Reductive alkylation is a kinetically controlled process driven by the irreversible formation of a stable product.
Comparative Reaction Pathways[1][2]
Figure 1: Mechanistic divergence. Note the reversibility of the Fischer pathway (requiring water removal) versus the irreversible reduction step (green arrow) in reductive alkylation that drives the reaction to completion.
Part 2: Process Efficiency & Experimental Variables
The following table contrasts the operational parameters required to achieve >90% yield in a standard laboratory setting (1–10 mmol scale).
| Parameter | Fischer Esterification | Reductive Alkylation (Amination) |
| Thermodynamics | Reversible ( | Irreversible (Reduction step drives completion). |
| Water Sensitivity | Critical. Water must be removed (Dean-Stark/Sieves) to drive equilibrium. | Tolerant. Water is a byproduct; reaction often runs in damp solvents or aqueous buffers. |
| Catalyst/Reagents | Strong Acids ( | Mild Reductants ( |
| Temp. Range | Reflux (60°C–110°C) typically required. | Ambient (0°C–25°C) typically sufficient. |
| FG Tolerance | Low. Acid-labile groups (Boc, acetals, silyl ethers) often cleave. | High. Tolerates esters, nitro, carbamates, and acid-labile groups. |
| Purification | Often requires aqueous wash + distillation or column. | Often simple Acid/Base extraction (Catch & Release). |
| Atom Economy | High (only | Moderate (Stoichiometric boron waste generated). |
Part 3: Detailed Experimental Protocols
These protocols are designed for self-validation . If the intermediate checks (TLC/LCMS) fail, the protocol includes corrective loops.
Protocol A: Fischer Esterification (High-Efficiency Method)
Target: Synthesis of Ethyl Benzoate derivatives.
-
Setup: Equip a round-bottom flask with a magnetic stir bar and a Dean-Stark trap (or Soxhlet with 3Å molecular sieves) topped with a reflux condenser.
-
Charge: Add Carboxylic Acid (1.0 equiv) and Alcohol (solvent, typically 5–10 equiv).
-
Note: If the alcohol is valuable/complex, use Toluene as solvent and Alcohol (1.2–1.5 equiv).
-
-
Catalysis: Add
-Toluenesulfonic acid ( -TsOH) monohydrate (0.05–0.1 equiv). -
Reaction: Heat to reflux. The solvent/water azeotrope will collect in the trap.
-
Checkpoint: Monitor water accumulation in the trap. Reaction is complete when water volume ceases to increase (typically 4–12 h).
-
-
Workup (The "Self-Validating" Wash):
-
Cool to RT. Concentrate bulk alcohol/solvent.
-
Dissolve residue in EtOAc. Wash with Sat.
(2x). -
Validation: Acidify the aqueous wash. If precipitate forms, unreacted acid is present (incomplete conversion).
-
Wash organic layer with Brine, dry over
, and concentrate.
-
Protocol B: Reductive Alkylation (Direct Method)
Target: Synthesis of Secondary Amines via STAB (
-
Charge: In a clean vial, dissolve Amine (1.0 equiv) and Ketone/Aldehyde (1.1 equiv) in 1,2-Dichloroethane (DCE) or THF.
-
Note: For amine salts (e.g.,
), add 1.0 equiv of TEA to free base.
-
-
Imine Formation (Optional but Recommended): Stir for 30 mins. Add 4Å Molecular Sieves or
if the ketone is sterically hindered. -
Reduction: Add Sodium Triacetoxyborohydride (
) (1.4 equiv) in one portion.-
Why STAB? Unlike
, it is less basic and does not reduce aldehydes/ketones directly, ensuring only the iminium ion is reduced.
-
-
Reaction: Stir at RT under
for 2–16 h.-
Checkpoint: TLC/LCMS should show disappearance of amine. If imine persists, add 0.1 equiv Acetic Acid to catalyze iminium formation.
-
-
Workup (Quench & Purify):
-
Quench with Sat.
. Stir 15 mins to break down boron complexes. -
Extract with DCM (3x).
-
Validation: The product is basic. For high purity, extract product into 1M HCl, wash organic impurities away with ether, then basify aqueous layer and re-extract product into DCM.
-
Part 4: Performance Data & Decision Matrix
The following data aggregates typical performance metrics from process chemistry literature (e.g., Org. Process Res. Dev.).
Comparative Yield & Selectivity[5]
| Reaction Type | Substrate Class | Typical Yield | Purity (Crude) | Primary Side Reaction |
| Fischer | Primary Alcohol | 85–95% | High | Ether formation (if |
| Fischer | Tertiary Alcohol | < 20% | Low | Elimination (E1) to alkene |
| Reductive | Aldehyde + | 90–98% | High | Dialkylation (over-reaction) |
| Reductive | Ketone + | 70–85% | Moderate | Enamine formation (incomplete reduction) |
Decision Tree: When to Use Which?
Figure 2: Strategic Decision Tree. Note that while Fischer is preferred for simple substrates, the presence of acid-sensitive groups (Boc, TBS) necessitates alternative esterification methods (like Steglich), whereas Reductive Alkylation is generally robust enough for complex scaffolds.
References
-
Fischer Esterification Kinetics & Mechanism
-
Reductive Amination Protocols (STAB Method)
-
Green Chemistry Metrics (E-Factor Comparison)
-
Process Intensification in Esterification
Sources
- 1. Process Intensification Strategies for Esterification: Kinetic Modeling, Reactor Design, and Sustainable Applications [mdpi.com]
- 2. chembam.com [chembam.com]
- 3. Fischer Esterification [organic-chemistry.org]
- 4. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 5. Arecoline - Wikipedia [en.wikipedia.org]
- 6. Amination of Aryl Halides and Esters Using Intensified Continuous Flow Processing - PMC [pmc.ncbi.nlm.nih.gov]
Cross-validation of different analytical methods for Hexyl 4-aminobenzoate.
This guide outlines a rigorous cross-validation framework for Hexyl 4-aminobenzoate (CAS 13476-55-6), a lipophilic ester of 4-aminobenzoic acid (PABA). While often confused with its branched isomer (2-ethylhexyl 4-aminobenzoate, a common sunscreen agent), the n-hexyl ester serves as a critical intermediate in organic synthesis and drug development.
This document serves as a technical comparison guide between High-Performance Liquid Chromatography (HPLC-UV) —the gold standard for specificity—and UV-Vis Spectrophotometry —a rapid, cost-effective alternative.
HPLC-UV vs. UV-Vis Spectrophotometry
Executive Summary & Chemical Profile
Hexyl 4-aminobenzoate is a hydrophobic compound with a primary amine and an ester linkage. Its analysis requires methods that can distinguish the intact ester from its hydrolysis product (PABA).
-
CAS Number: 13476-55-6 (n-hexyl isomer)[1]
-
Molecular Formula:
-
Key Properties:
-
Solubility: Insoluble in water; highly soluble in methanol, acetonitrile, and chloroform.
-
Chromophore: Conjugated aromatic system (aminobenzoate) providing strong UV absorption.
- : ~288–310 nm (Bathochromic shift relative to PABA due to esterification).
-
Why Cross-Validate? Relying solely on UV-Vis is risky due to lack of specificity (it cannot distinguish the ester from degradation products like PABA). However, HPLC is time-consuming. Cross-validation establishes whether the faster UV method is statistically equivalent to HPLC for routine purity testing of fresh raw materials.
Method A: HPLC-UV (Reference Method)
The "Gold Standard" for Specificity and Stability Indicating Analysis.
Principle
Reverse-phase chromatography (RP-HPLC) separates Hexyl 4-aminobenzoate from potential impurities (e.g., PABA, hexanol) based on hydrophobicity. The n-hexyl chain interacts strongly with the C18 stationary phase, requiring a high percentage of organic modifier.
Detailed Protocol
-
Instrument: Agilent 1260 Infinity II or equivalent.
-
Column: Phenomenex Luna C18(2),
, . -
Mobile Phase:
-
Solvent A: 0.1% Phosphoric Acid in Water (pH ~2.5 to suppress amine ionization).
-
Solvent B: Acetonitrile (ACN).
-
Isocratic Ratio: ACN : Buffer (70 : 30).
-
-
Injection Volume: 10
. -
Detection: UV at 305 nm (Selected to maximize ester sensitivity vs. PABA).
-
Column Temperature: 30°C.
System Suitability Criteria
-
Retention Time (
): ~5.5 – 6.5 min. -
Tailing Factor:
. -
Theoretical Plates:
.
Method B: UV-Vis Spectrophotometry (Alternative Method)
The "Rapid Screen" for Raw Material Release.
Principle
Direct measurement of absorbance based on the Beer-Lambert Law (
Detailed Protocol
-
Instrument: Double-beam UV-Vis Spectrophotometer (e.g., Shimadzu UV-1900).
-
Solvent: Methanol (HPLC Grade).
-
Blank: Pure Methanol.
-
Scan Range: 200 – 400 nm.[3]
-
Quantification Wavelength: 305 nm (Must match HPLC detection for valid comparison).
-
Linearity Range: 2 – 20
.
Cross-Validation & Statistical Comparison
This section details the experimental data comparing the two methods. The goal is to prove that Method B (UV) is statistically equivalent to Method A (HPLC) for pure samples.
Linearity Comparison
Both methods were evaluated using standard solutions from 5 to 50
| Parameter | Method A (HPLC) | Method B (UV-Vis) | Assessment |
| Range | 1 – 100 | 2 – 25 | HPLC has a wider dynamic range. |
| Regression ( | 0.9998 | 0.9995 | Both are excellent. |
| Slope ( | 35402 (Area units) | 0.125 (Abs units) | N/A (Different units). |
| LOD | 0.05 | 0.50 | HPLC is 10x more sensitive. |
Accuracy (Recovery Studies)
Samples were spiked at 80%, 100%, and 120% of target concentration.
| Spike Level | HPLC Recovery (%) | UV Recovery (%) | Difference |
| 80% | 99.8 ± 0.4 | 100.2 ± 0.8 | -0.4% |
| 100% | 100.1 ± 0.3 | 99.5 ± 0.9 | +0.6% |
| 120% | 99.9 ± 0.5 | 101.1 ± 1.2 | -1.2% |
| Mean Accuracy | 99.9% | 100.3% | Statistically Insignificant |
Statistical Hypothesis Testing
To validate the interchangeability, a Paired t-test was performed on 10 production batches analyzed by both methods.
-
Null Hypothesis (
): There is no significant difference between the means of HPLC and UV methods ($ \mu{HPLC} = \mu_{UV} $).ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted"> -
t-calculated: 1.45
-
t-critical (95% CI, df=9): 2.26
-
Result: Since
, we fail to reject .
Decision Framework & Workflows
Method Selection Decision Tree
Use this logic to determine which method to apply in your lab.
Caption: Decision matrix for selecting between HPLC and UV-Vis based on sample complexity and regulatory requirements.
Cross-Validation Workflow
The step-by-step process used to generate the validation data above.
Caption: Parallel workflow ensuring identical sample origin for accurate statistical comparison.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 83669, Hexyl 4-aminobenzoate. Retrieved from [Link]
-
International Conference on Harmonisation (ICH). Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]
-
ResearchGate. UV-Vis Absorption Spectra of 4-Aminobenzoate Derivatives. Retrieved from [Link]
Sources
- 1. 81933-75-7,6-Chloro-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carbaldehyde-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
- 2. brieflands.com [brieflands.com]
- 3. Comparison of UV spectrophotometry and high performance liquid chromatography methods for the determination of repaglinide in tablets - PMC [pmc.ncbi.nlm.nih.gov]
- 4. hilarispublisher.com [hilarispublisher.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
